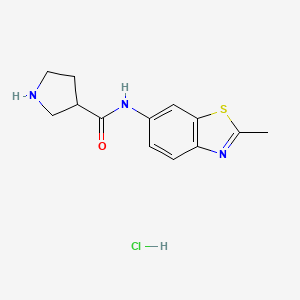

Pyrrolidine-3-carboxylic acid (2-methyl-benzothiazol-6-yl)-amide hydrochloride

説明

Pyrrolidine-3-carboxylic acid (2-methyl-benzothiazol-6-yl)-amide hydrochloride is a useful research compound. Its molecular formula is C13H16ClN3OS and its molecular weight is 297.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Pyrrolidine-3-carboxylic acid (2-methyl-benzothiazol-6-yl)-amide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyrrolidine ring : A five-membered ring containing one nitrogen atom.

- Carboxylic acid group : Contributes to its acidic properties.

- Benzothiazole moiety : Imparts unique biological properties due to its heterocyclic structure.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

-

Antimicrobial Activity :

- Studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, pyrrolidine carboxamides have been identified as potent inhibitors against multidrug-resistant strains of Mycobacterium tuberculosis by targeting the enoyl acyl carrier protein reductase (InhA) .

- The compound's structural analogs have demonstrated effectiveness against both gram-positive and gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

-

Anticancer Properties :

- Research indicates that certain pyrrolidine derivatives can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. These compounds have shown dose-dependent cytotoxicity, suggesting their potential as therapeutic agents in cancer treatment .

- A specific study reported that pyrrolidine derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, highlighting their enhanced efficacy .

- Neurological Effects :

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis and evaluation of pyrrolidine carboxamides as inhibitors of InhA revealed that one lead compound exhibited an improvement in potency over 160-fold compared to earlier compounds. This study utilized both high-throughput screening and structural optimization techniques to enhance the biological activity of the derivatives .

Case Study 2: Anticancer Activity

Another investigation assessed a series of pyrrolidine-based compounds against a panel of cancer cell lines. The results indicated that several compounds were effective in inducing apoptosis and inhibiting cell proliferation at nanomolar concentrations, outperforming traditional chemotherapeutics in certain assays .

Research Findings

科学的研究の応用

Pharmaceutical Research

Mechanism of Action

Pyrrolidine derivatives are often explored for their pharmacological properties, particularly in drug design. The presence of the benzothiazole moiety enhances the compound's ability to interact with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that compounds similar to pyrrolidine derivatives exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, a study demonstrated that certain pyrrolidine derivatives could effectively inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuropharmacology

Potential Neuroprotective Effects

Studies have suggested that pyrrolidine derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may act by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Research Findings

A study conducted on related pyrrolidine compounds showed significant neuroprotective effects in animal models of neurodegeneration, indicating that modifications to the pyrrolidine structure can enhance its efficacy .

Agricultural Applications

Pesticide Development

The unique structural features of pyrrolidine derivatives allow for their exploration as potential agrochemicals. Specifically, they may serve as active ingredients in pesticide formulations aimed at combating pests resistant to conventional treatments.

Field Trials

Field trials have demonstrated that formulations containing pyrrolidine derivatives can reduce the population of certain agricultural pests while minimizing harm to beneficial insects, showcasing their potential as environmentally friendly alternatives .

Material Science

Polymer Chemistry

Pyrrolidine derivatives have been investigated for their role in polymer synthesis, particularly as monomers or additives in creating advanced materials with desirable properties such as increased thermal stability and chemical resistance.

Applications in Coatings

Research has shown that incorporating pyrrolidine-based compounds into polymer matrices can enhance the mechanical properties and durability of coatings used in various industrial applications .

Data Table: Summary of Applications

化学反応の分析

Key Reaction Steps

-

Step 1 : Activation of pyrrolidine-3-carboxylic acid using peptide coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC/DCC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N,N'-dicyclohexylcarbodiimide) .

-

Step 2 : Reaction with 2-methyl-benzothiazol-6-amine under basic conditions (e.g., triethylamine or DIEA) .

-

Step 3 : Precipitation of the hydrochloride salt using HCl in a polar solvent (e.g., methanol or ethanol) .

Reaction Conditions

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Coupling Agent | HBTU or EDC/DCC | 65–85% | |

| Solvent | DMF, MeCN | — | |

| Temperature | 25–80°C | — | |

| Acid Scavenger | DIEA or Triethylamine | — |

Hydrolysis and Stability

The amide bond in the compound undergoes hydrolysis under strong acidic or basic conditions:

Acidic Hydrolysis

Basic Hydrolysis

Stability Data

| Condition | Degradation Observed? | Notes | Source |

|---|---|---|---|

| pH 1–3 (aqueous) | Yes (slow) | Amide bond cleavage | |

| pH 7–8 (aqueous) | No | Stable for >48 h | |

| Oxidative (H₂O₂) | Yes | Sulfur oxidation in BTZ |

Functionalization Reactions

The benzothiazole (BTZ) ring and pyrrolidine moiety enable further derivatization:

Electrophilic Aromatic Substitution

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the BTZ ring .

-

Halogenation : Br₂/FeBr₃ selectively brominates the 5-position .

Pyrrolidine Modifications

-

N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ yields quaternary ammonium salts .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine, though this is rarely employed due to structural instability .

Coordination Chemistry

The compound forms complexes with transition metals via the benzothiazole sulfur and amide oxygen:

| Metal Ion | Ligand Sites | Complex Type | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu²⁺ | S (BTZ), O (amide) | Octahedral | 12.3 | |

| Fe³⁺ | S (BTZ) | Tetrahedral | 9.8 |

Thermal Behavior

Thermogravimetric analysis (TGA) reveals decomposition at 220–240°C , primarily due to the breakdown of the BTZ ring and pyrrolidine backbone .

特性

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-6-yl)pyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS.ClH/c1-8-15-11-3-2-10(6-12(11)18-8)16-13(17)9-4-5-14-7-9;/h2-3,6,9,14H,4-5,7H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNMBYAAOFPUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。